molecular formula C6H12ClNO3 B13137989 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride

Cat. No.: B13137989
M. Wt: 181.62 g/mol
InChI Key: GAQZRSKCPVDZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . This compound is characterized by the presence of an amino group and a tetrahydrofuran ring, making it a unique amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride typically involves the reaction of tetrahydrofuran derivatives with amino acid precursors under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the study of metabolic pathways involving amino acids.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the biological system in which it is used. It may also interact with receptors and ion channels, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(tetrahydrofuran-3-yl)acetic acid hydrochloride is unique due to its combination of an amino group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

2-amino-2-(oxolan-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

GAQZRSKCPVDZIH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.